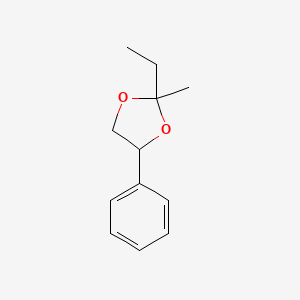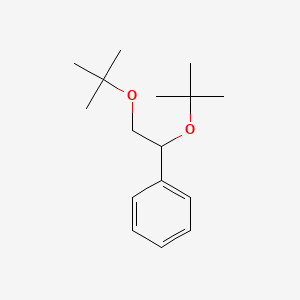![molecular formula C9H12N2O B14309288 {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile CAS No. 112450-60-9](/img/structure/B14309288.png)
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is an organic compound characterized by its unique structure, which includes a cyclohexylidene group, a nitrile group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile typically involves the reaction of cyclohexanone with aminoacetonitrile under specific conditions. One common method includes the condensation of cyclohexanone with aminoacetonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the cyclohexylidene moiety.
Cyclohexanone: Shares the cyclohexylidene structure but lacks the amino and nitrile groups.
2-Aminocyclohexanone: Contains both the amino and cyclohexylidene groups but lacks the nitrile group.
Uniqueness
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it particularly valuable in synthetic chemistry and medicinal research, where it can serve as a building block for more complex molecules.
Propiedades
Número CAS |
112450-60-9 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-[(2-oxocyclohexylidene)methylamino]acetonitrile |
InChI |
InChI=1S/C9H12N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h7,11H,1-4,6H2 |
Clave InChI |
PJEVJNPNXFSFFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(=CNCC#N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



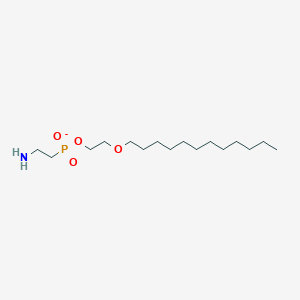


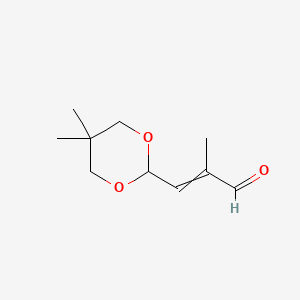
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
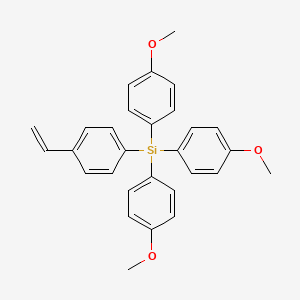

![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)

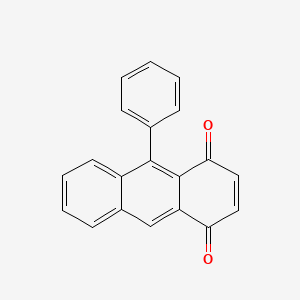
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
